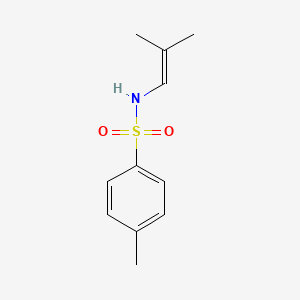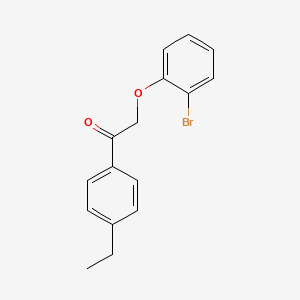
Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- is an organic compound with a complex structure that includes both bromine and ethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- typically involves the reaction of 2-bromophenol with 4-ethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 2-(2-chlorophenoxy)-1-(4-ethylphenyl)-
- Ethanone, 2-(2-fluorophenoxy)-1-(4-ethylphenyl)-
- Ethanone, 2-(2-iodophenoxy)-1-(4-ethylphenyl)-
Uniqueness
Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112261-34-4 |
|---|---|
Formule moléculaire |
C16H15BrO2 |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C16H15BrO2/c1-2-12-7-9-13(10-8-12)15(18)11-19-16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3 |
Clé InChI |
YUIBPJSINSHEKB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


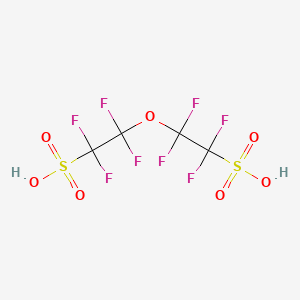
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

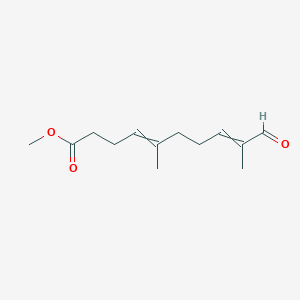
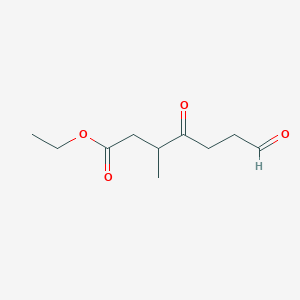
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

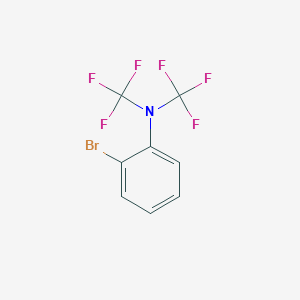

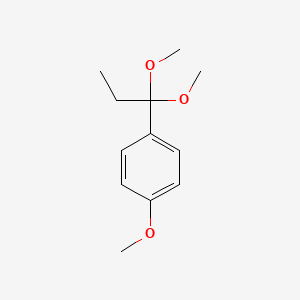
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
